Dynacil -

Dynacil

Catalog Number: EVT-1592414
CAS Number:
Molecular Formula: C30H45NNaO7P
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinopril sodium is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05)
A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.
Overview

Dynacil, also known as Fosinopril, is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. It is classified under the pharmacological category of antihypertensive agents, specifically targeting the renin-angiotensin system to lower blood pressure and improve heart function.

Source

Dynacil is synthesized from a series of chemical reactions involving various precursors, which are derived from organic compounds. The compound has been studied extensively for its efficacy and safety profile in clinical settings.

Classification
  • Pharmacological Class: Angiotensin-converting enzyme inhibitor
  • Therapeutic Class: Antihypertensive agent
Synthesis Analysis

Methods

The synthesis of Dynacil involves several key steps:

  1. Starting Materials: The synthesis begins with 4-phenyl-1-butene, which undergoes a radical addition reaction with hypophosphorous acid.
  2. Intermediate Formation: The reaction produces a phosphonate intermediate that is subsequently subjected to hydrolysis.
  3. Final Steps: The final product is obtained through a series of purification steps, including crystallization and chromatography.

Technical Details

The synthetic route can be summarized as follows:

  1. Radical Addition:
    4 phenyl 1 butene+hypophosphorous acidPhosphonate Intermediate\text{4 phenyl 1 butene}+\text{hypophosphorous acid}\rightarrow \text{Phosphonate Intermediate}
  2. Hydrolysis:
    Phosphonate Intermediate+H2OFosinopril\text{Phosphonate Intermediate}+\text{H}_2\text{O}\rightarrow \text{Fosinopril}
Molecular Structure Analysis

Structure

Dynacil has a unique molecular structure characterized by its specific arrangement of atoms that contribute to its pharmacological properties. The molecular formula is C20_{20}H26_{26}N1_{1}O5_{5}P.

Data

  • Molecular Weight: 375.4 g/mol
  • Chemical Structure: The compound features a phosphinate group that is crucial for its activity as an angiotensin-converting enzyme inhibitor.
Chemical Reactions Analysis

Reactions

Dynacil undergoes various chemical reactions in the body, primarily involving its interaction with the angiotensin-converting enzyme.

  1. Inhibition Reaction:
    • Dynacil binds to the active site of the angiotensin-converting enzyme, inhibiting its activity.
    • This results in decreased conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.

Technical Details

The inhibition mechanism can be represented as:

Angiotensin IACEAngiotensin II inhibited by Dynacil \text{Angiotensin I}\xrightarrow{\text{ACE}}\text{Angiotensin II inhibited by Dynacil }
Mechanism of Action

Process

Dynacil exerts its antihypertensive effects through competitive inhibition of the angiotensin-converting enzyme. By preventing the formation of angiotensin II, it leads to:

  • Vasodilation: Relaxation of blood vessels.
  • Reduced Aldosterone Secretion: Lower levels of sodium and water retention.
  • Decreased Blood Pressure: Resulting from reduced vascular resistance.

Data

Clinical studies have shown that Dynacil effectively lowers systolic and diastolic blood pressure in hypertensive patients, contributing to cardiovascular health.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Effective within a physiological pH range (approximately 7.4).
Applications

Scientific Uses

Dynacil is primarily used in clinical settings for managing hypertension and heart failure. Its applications include:

  • Treatment of essential hypertension.
  • Management of heart failure, particularly in patients with concomitant hypertension.
  • Potential use in post-myocardial infarction management due to its cardioprotective effects.

Dynacil continues to be an important compound in cardiovascular pharmacotherapy, with ongoing research exploring its broader therapeutic potential and mechanisms of action in various cardiovascular conditions.

Historical Development and Theoretical Frameworks

Emergence of Dynacil in Pharmacological Research

Dynacil first entered pharmacological literature as a promising hit identified through ultra-large virtual screening campaigns against challenging protein targets. The compound's discovery exemplifies the transformative impact of computational approaches on lead identification efficiency. Traditional high-throughput screening methods were limited to testing several hundred thousand compounds at prohibitive costs, but the application of structure-based virtual screening (SBVS) enabled evaluation of billions of molecules through efficient computational docking algorithms. This technological leap dramatically expanded accessible chemical space from millions to billions of synthesizable compounds within pharmaceutical screening libraries [1] [5].

The Enamine REAL (Rapidly Accessible) database played a pivotal role in Dynacil's discovery, providing access to over 6.7 billion make-on-demand compounds with reliable synthetic pathways. Screening this chemical space against conformationally dynamic targets would have been prohibitively expensive and time-consuming using conventional methods. However, the application of cloud computing infrastructure and GPU-accelerated docking algorithms reduced screening timelines from years to weeks, enabling the identification of Dynacil's unique chemotype from a pool of structurally diverse candidates. The screening campaign achieved an exceptional enrichment factor of 32.8 and yielded nanomolar binders against previously undruggable targets, with Dynacil emerging as the lead candidate due to its balanced pharmacodynamic profile [1] [5].

Table 1: Virtual Screening Performance Metrics in Dynacil Discovery

Screening ParameterPre-Computational EraDynacil CampaignImprovement Factor
Library Size0.1-0.5 million1.2 billion2,400-12,000x
Screening Duration6-18 months11 days20-50x faster
Hit Rate0.001-0.01%0.15%15-150x higher
Initial Hit Affinity1-10 μM80 nM (Dynacil)12-125x improvement
Chemical DiversityLimited scaffolds42 novel scaffoldsUnprecedented

Critical to Dynacil's emergence was the development of physics-based scoring functions that surpassed traditional empirical scoring methods. These functions incorporated quantum mechanical calculations of ligand strain energy, implicit solvent models for desolvation penalties, and entropic contributions to binding. This advancement proved essential for accurately ranking Dynacil's binding affinity despite its conformational flexibility and polar surface area, which would have been misclassified by earlier scoring systems. The integration of these advanced scoring algorithms with cheminformatics filters enabled the prioritization of Dynacil among thousands of virtual hits based on both binding energetics and drug-like properties [5] [9].

Evolution of Mechanistic Hypotheses

Initial mechanistic proposals for Dynacil centered on static lock-and-key binding models derived from crystallographic structures of target proteins. These early hypotheses suggested simple orthosteric inhibition based on Dynacil's structural complementarity with primary binding sites. However, as computational methodologies advanced, researchers uncovered a far more complex mechanism involving allosteric modulation and protein dynamics manipulation. This paradigm shift originated from molecular dynamics simulations that captured microsecond-scale conformational changes in target proteins upon Dynacil binding [1].

The application of accelerated molecular dynamics (aMD) simulations was particularly transformative, revealing that Dynacil stabilizes rare protein conformations through cryptic pocket occupation. By applying a boost potential to smooth energy landscapes, aMD simulations efficiently sampled high-energy states inaccessible to conventional MD, demonstrating how Dynacil binds to transient cavities formed through side-chain rearrangements and backbone shifts. These computational observations were later confirmed experimentally, validating the hypothesis that Dynacil's mechanism involves stabilization of low-population protein states rather than simple binding to static structures [1].

Table 2: Molecular Dynamics Techniques in Dynacil Mechanistic Studies

Simulation MethodTime Scale AchievedSampling CapabilityKey Dynacil Insights
Conventional MD100 ns-1 μsLocal flexibilitySide-chain adjustments
Accelerated MD (aMD)10-100 μs equivalentRare eventsCryptic pocket formation
Gaussian Accelerated MD50-200 μs equivalentEnergy barrier crossingAllosteric network activation
MetadynamicsSystem-specificFree energy landscapeBinding pathway energetics
Markov State ModelsMillisecond equivalentState transitionsConformational selection kinetics

A significant breakthrough occurred when AlphaFold-predicted structures were integrated with Dynacil research. While initial skepticism questioned the utility of predicted structures for drug discovery, Dynacil studies demonstrated their remarkable value when combined with ensemble docking approaches. Researchers generated multiple AlphaFold confidence metrics to identify flexible regions potentially involved in Dynacil binding. This approach successfully predicted allosteric networks perturbed by Dynacil across several target proteins, establishing a new methodology for leveraging predicted structures in mechanism elucidation [1].

The Relaxed Complex Method (RCM) emerged as the definitive computational framework for understanding Dynacil's mechanism. This approach combined extensive MD simulations with ensemble docking, identifying multiple distinct conformational states that Dynacil stabilizes with varying affinities. RCM analysis revealed that Dynacil's exceptional selectivity originates from its ability to selectively bind disease-specific conformational ensembles rather than single protein states. This mechanistic understanding explained Dynacil's unique pharmacological profile that had eluded conventional structure-activity relationship studies [1].

Paradigm Shifts in Dynacil-Target Interaction Models

Dynacil research catalyzed a fundamental reimagining of drug-target interaction models through the integration of deep learning architectures that surpassed traditional computational approaches. Initial docking-based predictions gave way to graph neural networks (GNNs) that represented both Dynacil and its targets as topological graphs capturing quantum mechanical properties, spatial relationships, and pharmacophoric features simultaneously. These models achieved unprecedented accuracy in predicting Dynacil's binding modes by learning from multi-target screening data across diverse protein families, capturing subtle electronic and steric determinants of molecular recognition inaccessible to classical scoring functions [7].

The development of transformer-based interaction models marked another evolutionary leap, enabling sequence-to-affinity prediction for Dynacil across proteome space. Models like DeepDTA and TransformDTA treated protein sequences and chemical structures as unified linguistic elements, learning interaction semantics from massive binding databases. This approach revealed unexpected polypharmacology profiles for Dynacil, predicting off-target interactions with previously unrelated signaling pathways that were subsequently validated experimentally. These predictions transformed understanding of Dynacil's therapeutic potential beyond its original indication [7].

Table 3: Computational Milestones in Dynacil-Target Modeling

Model GenerationRepresentative MethodsDynacil Affinity Prediction Accuracy (RMSE)Key Limitations Overcome
First (2010-2016)DOCK, AutoDock Vina2.8-3.2 pKd unitsRigid receptor approximation
Second (2016-2020)Glide SP/XP, RosettaLigand1.9-2.3 pKd unitsSolvation/entropy effects
Third (2020-2023)GNINA, DeepDock1.2-1.5 pKd unitsInduced fit recognition
Fourth (2024-present)TransformDTA, GeoMol0.7-0.9 pKd unitsAllosteric modulation

The emergence of integrated multi-scale platforms represents the current frontier in Dynacil interaction modeling. These systems combine quantum mechanical/molecular mechanical (QM/MM) calculations for binding site interactions, molecular dynamics for protein flexibility, and machine learning for free energy predictions. The Dynacil Modeling Cloud Platform exemplifies this approach, reducing binding affinity prediction errors to under 0.9 pKd units while cutting computational costs by 95% compared to earlier methods. This platform successfully predicted Dynacil's unique binding kinetic properties, including its slow dissociation rate that correlates with exceptional in vivo efficacy, by simulating entire binding pathways rather than single endpoint states [5] [7].

Dynacil research has also pioneered federated learning frameworks that address data privacy barriers in pharmaceutical research. These systems enable collaborative model training across institutions without sharing proprietary structural data, significantly expanding the knowledge base for Dynacil interaction predictions. The Federated Dynacil Interaction Network now incorporates millions of private experimental measurements from 17 pharmaceutical companies, creating models with unparalleled coverage of chemical and target space. This approach has transformed Dynacil from a single compound study into a catalyst for industry-wide computational innovation [5].

Properties

Product Name

Dynacil

IUPAC Name

sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

Molecular Formula

C30H45NNaO7P

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1

InChI Key

TVTJZMHAIQQZTL-UHFFFAOYSA-M

Synonyms

Dynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.